[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid
Description
[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid, also known as pirinixic acid (IUPAC: 2-({4-chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)acetic acid), is a hypolipidemic agent and peroxisome proliferator-activated receptor (PPAR) agonist. Its molecular formula is C₁₄H₁₄ClN₃O₂S, with a molar mass of 323.80 g/mol . Structurally, it features a pyrimidine ring substituted with a chloro group at position 4, a trifluoromethyl group at position 6, and a thioacetic acid moiety at position 2. The compound is notable for its role in inducing hepatic peroxisome proliferation, hepatomegaly, and hypolipidemic effects in rodents .
Properties
Molecular Formula |
C7H4ClF3N2O2 |
|---|---|
Molecular Weight |
240.57 g/mol |
IUPAC Name |
2-[4-chloro-6-(trifluoromethyl)pyrimidin-2-yl]acetic acid |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-4-1-3(7(9,10)11)12-5(13-4)2-6(14)15/h1H,2H2,(H,14,15) |
InChI Key |
QTAIBDJEBBYTAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine and trifluoroacetic acid.
Introduction of the Chloro Group: The chloro group can be introduced at the 4th position using chlorinating agents like phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached to the 2nd position of the pyrimidine ring through a nucleophilic substitution reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of [4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the chloro and trifluoromethyl groups, potentially converting them to corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydrogenated derivatives of the chloro and trifluoromethyl groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: [4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid serves as a valuable building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism.
Biological Probes: It can be used as a probe to study biological pathways involving pyrimidine derivatives.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation.
Industry:
Agriculture: The compound can be used in the development of agrochemicals, particularly herbicides and pesticides.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of [4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, allowing it to modulate their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. Pathways involved may include inhibition of nucleotide synthesis, disruption of enzyme activity, and interference with cellular signaling processes.
Comparison with Similar Compounds
Wy-14,643 Derivatives (Wy-15,690, Wy-15,672, Wy-15,746, Wy-15,496)
These analogs retain the pyrimidine core but lack the hypolipidemic activity and peroxisome proliferative effects of Wy-14,643. For example:
- Wy-15,672 (ethyl ester derivative): Replaces the thioacetic acid with an ethyl ester group and introduces a 3-chlorophenylmethyl substitution. Despite structural similarities, it fails to induce hepatomegaly or lower serum lipids .
[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thioacetic Acid
This compound replaces the chloro and xylidino groups with a phenyl ring.
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Its biological activity remains uncharacterized but warrants investigation for targeted therapies .
Functional Group Variations
Triazolo-Pyrimidine Derivatives
Compounds like [7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid replace the pyrimidine with a triazolo-pyrimidine core. These derivatives retain the trifluoromethyl and acetic acid groups but demonstrate distinct reactivity, such as enhanced electrophilicity at the triazole ring, which may influence antimicrobial or anticancer activity .
Thiophene-Substituted Analogs
2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid replaces the chloro group with a thiophene ring.
Hypolipidemic and Hepatocarcinogenic Effects
- Wy-14-643: Induces persistent replicative DNA synthesis and hepatocarcinogenicity in rats despite moderate peroxisome proliferation .
- Di(2-ethylhexyl)phthalate (DEHP): A structurally unrelated peroxisome proliferator, DEHP causes similar peroxisome proliferation but lacks Wy-14-643’s carcinogenic potency, highlighting the role of specific structural motifs in DNA replication effects .
DNA Interaction
This reversible inhibition suggests a non-genotoxic mechanism .
Biological Activity
[4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorine atom and a trifluoromethyl group, which significantly influence its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H4ClF3N2O2
- Molecular Weight : 240.57 g/mol
- CAS Number : [Not specified in sources]
The biological activity of [4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.
- Enzyme Inhibition : Studies have indicated that pyrimidine derivatives can act as inhibitors of branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology. The trifluoromethyl group enhances the lipophilicity and binding affinity of these compounds to target enzymes, thereby increasing their inhibitory potential .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. The presence of halogen substituents often correlates with increased potency against bacterial strains due to enhanced membrane permeability and interaction with microbial enzymes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyrimidine core can significantly alter biological activity:
- Trifluoromethyl Group : The introduction of the trifluoromethyl group has been shown to enhance the lipophilicity of the compound, improving its ability to penetrate cell membranes and interact with intracellular targets.
- Chlorine Substitution : The presence of chlorine at the 4-position contributes to increased electron-withdrawing effects, which may enhance binding interactions with target proteins.
Table 1: Summary of SAR Findings
| Compound | Modification | Biological Activity | Reference |
|---|---|---|---|
| A | Trifluoromethyl at C6 | Increased enzyme inhibition | |
| B | Chlorine at C4 | Enhanced antimicrobial activity | |
| C | Methyl substitution | Reduced potency |
Case Studies
- Antitumor Activity : A study investigating the effects of pyrimidine derivatives on cancer cell lines showed that compounds similar to [4-Chloro-6-(trifluoromethyl)pyrimidin-2-YL]acetic acid exhibited significant cytotoxicity against various cancer types, including breast and prostate cancer. The mechanism was linked to apoptosis induction through caspase activation pathways .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of this compound against Gram-positive bacteria. In vitro assays demonstrated that it inhibited bacterial growth at micromolar concentrations, suggesting potential for development as an antibiotic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
